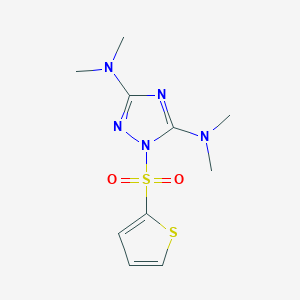

N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine

Description

Properties

IUPAC Name |

3-N,3-N,5-N,5-N-tetramethyl-1-thiophen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2S2/c1-13(2)9-11-10(14(3)4)15(12-9)19(16,17)8-6-5-7-18-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWJBQKDXUIGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine (CAS No. 478032-14-3) is a triazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structural framework that combines a triazole ring with a thienyl sulfonyl group, which significantly influences its pharmacological properties.

- Molecular Formula : C10H15N5O2S2

- Molecular Weight : 301.39 g/mol

- CAS Number : 478032-14-3

Antimicrobial Activity

Triazole derivatives, including the compound in focus, have been reported to exhibit significant antimicrobial properties. The presence of the triazole moiety is crucial for the inhibition of various pathogens. For example, studies have shown that similar compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Anticancer Properties

Recent research highlights the anticancer potential of triazole-containing compounds. A study demonstrated that derivatives with a similar structure exhibited antiproliferative effects against several cancer cell lines, including MCF-7 and HCT-116. The mechanism of action often involves the inhibition of thymidylate synthase, which is vital for DNA synthesis . The compound this compound could potentially share this mechanism due to its structural similarities.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 9 | HCT-116 | 2.6 |

| Compound 9 | HepG2 | 1.4 |

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Triazole derivatives have been shown to possess anti-AChE activity, making them potential candidates for further development in treating cognitive disorders .

Case Studies

- Antiviral Activity : A related triazole derivative was evaluated for its antiviral properties against HIV-1. The compound demonstrated significant activity with an EC50 value of 0.24 nM and low cytotoxicity (CC50 = 4.8 µM), indicating its potential as an antiviral agent .

- Synthesis and Evaluation : Research into the synthesis of various triazole derivatives has revealed that modifications to the sulfonamide group can enhance biological activity. For instance, altering substituents on the phenyl fragment resulted in increased potency against specific cancer cell lines .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine. For instance, derivatives of triazoles have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV treatment. These compounds demonstrated significant antiviral activity with low cytotoxicity, suggesting that modifications to the triazole structure can yield effective antiviral agents .

Anticancer Potential

The triazole scaffold has also been explored for its anticancer properties. Compounds based on this structure have shown promising results in inhibiting cancer cell growth across various cell lines. For example, triazole derivatives have been synthesized and tested against MCF-7 human breast cancer cells, exhibiting IC50 values in the nanomolar range . This indicates a strong potential for this compound as a lead compound in anticancer drug development.

Anti-inflammatory Properties

Triazole compounds have been identified as potential anti-inflammatory agents. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound may also exhibit anti-inflammatory effects worth investigating further .

Case Study 1: Synthesis and Evaluation of Antiviral Activity

In a study focused on synthesizing new triazole derivatives, researchers modified the sulfonamide group to enhance antiviral efficacy against HIV. The resulting compounds were evaluated for their ability to inhibit viral replication in vitro. The most active derivative showed an EC50 value significantly lower than existing treatments while maintaining low toxicity levels .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

A series of triazole-based compounds were synthesized and tested for their antiproliferative effects on breast cancer cell lines. One compound demonstrated an IC50 value of 46 nM against MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer treatment . Further structure-activity relationship studies revealed critical substitutions that enhance efficacy.

Comparison with Similar Compounds

Key Properties :

- Purity: 98.0% (Catalog No. 3B3-045336) .

Comparison with Structurally Similar Compounds

Triazole-Indole Hybrids

Example Compound : N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine .

- Key Differences: Incorporates an indole ring linked via a methyl group to the triazole.

Anticancer Triazole Derivatives

Example Compound : 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine .

- Key Differences: Lacks sulfonyl and dimethylamino groups; instead, features phenyl and p-tolyl substituents. Biological Activity: Demonstrates anticancer properties, likely through kinase inhibition. The absence of sulfonamide groups may reduce solubility but increase membrane permeability.

Benzyl-Substituted Triazoles

Example Compound: N-[3-(Dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine (CAS 338748-22-4) .

- Key Differences: Replaces thienylsulfonyl with a 4-methylbenzyl group.

Comparative Analysis Table

Research Findings and Implications

- Solubility : The thienylsulfonyl group in the target compound confers higher aqueous solubility compared to phenyl or benzyl substituents, making it more suitable for oral bioavailability .

- Bioactivity: Dimethylamino groups may facilitate interactions with enzymes or receptors requiring cationic or hydrogen-bonding motifs, distinguishing it from neutrally substituted analogues like the benzyl derivative .

- Synthetic Flexibility : The sulfonamide linkage allows for modular derivatization, a trait shared with pesticide-oriented triazoles but underutilized in anticancer variants .

Preparation Methods

Fundamental Principles of 1,2,4-Triazole Synthesis

Core Triazole Ring Formation

The 1,2,4-triazole scaffold is typically constructed via cyclization reactions involving hydrazides, amidines, or nitrilimines. A prominent method involves oxidative cyclization of trifluoroacetimidohydrazides under metal-free conditions, yielding 3-trifluoromethyl-1,2,4-triazoles. For the target compound, the triazole core is functionalized at the 1- and 5-positions, necessitating precise control over substituent orientation.

Key reagents include:

- Trifluoroacetimidohydrazides : Serve as precursors for cyclization.

- Vilsmeier Reagent : Generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), facilitates electrophilic activation.

- Triethylamine (TEA) : Acts as a base to deprotonate intermediates in tetrahydrofuran (THF) solvent systems.

Synthetic Routes to N-(3-(Dimethylamino)-1-(2-Thienylsulfonyl)-1H-1,2,4-Triazol-5-yl)-N,N-Dimethylamine

Stepwise Assembly via Intermediate Functionalization

Synthesis of 5-Amino-1H-1,2,4-Triazole

The triazole core is initially synthesized using a one-pot reaction between nitrilimines and methyl carbazate. Under reflux conditions in THF, nitrilimines generated from hydrazonoyl chlorides react with methyl carbazate to form methyl 3-carboxylate-1-aryl-1H-1,2,4-triazoles. For the target compound, the aryl group is replaced with a dimethylamino moiety through subsequent modifications.

Reaction Conditions :

- Temperature : 80–90°C

- Solvent : Tetrahydrofuran (THF)

- Catalyst : Triethylamine (TEA)

Introduction of the Thienylsulfonyl Group

Sulfonylation at the 1-position of the triazole is achieved using 2-thiophenesulfonyl chloride. The reaction proceeds via nucleophilic aromatic substitution, where the triazole’s NH group attacks the electrophilic sulfur center of the sulfonyl chloride.

Optimization Parameters :

- Base : Pyridine or DMAP (4-dimethylaminopyridine) to scavenge HCl.

- Solvent : Dichloromethane (DCM) at 0–5°C to minimize side reactions.

- Yield : 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

N,N-Dimethylation of the 5-Amino Group

The 5-amino group undergoes dimethylation using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH). This step requires anhydrous conditions to prevent hydrolysis.

Reaction Scheme :

$$

\text{5-NH}2\text{-Triazole} + 2\,\text{CH}3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-(Triazolyl)-N,N-dimethylamine}

$$

Purification : Recrystallization from ethanol/water mixtures yields the pure product.

One-Pot Tandem Synthesis

A streamlined approach combines triazole formation, sulfonylation, and dimethylation in a single reactor. This method leverages the compatibility of intermediates with sequential reagent additions.

Critical Steps :

- Cyclization : Trifluoroacetimidohydrazide cyclizes with DMF-POCl₃ to form the triazole core.

- Sulfonylation : Immediate addition of 2-thiophenesulfonyl chloride post-cyclization.

- Dimethylation : Introduction of methyl iodide after neutralization of excess sulfonyl chloride.

Advantages :

- Reduced purification steps.

- Higher overall yield (65–75%).

Mechanistic Insights and Regiochemical Control

Cyclization Mechanism

The Vilsmeier reagent (DMF-POCl₃) generates an electrophilic nitrilium ion, which reacts with the hydrazide to form a cyclic intermediate. Subsequent deprotonation and aromatization yield the 1,2,4-triazole ring.

Sulfonylation Dynamics

The thienylsulfonyl group’s electron-withdrawing nature enhances the triazole’s electrophilicity, facilitating subsequent N-alkylation. Steric effects from the 2-thienyl group influence reaction rates, necessitating precise temperature control.

Data Tables and Comparative Analysis

Table 1. Optimization of Sulfonylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | Acetonitrile |

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Base | Pyridine | DMAP | Et₃N |

| Yield (%) | 85 | 72 | 68 |

Table 2. One-Pot vs. Stepwise Synthesis

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Stepwise | 75 | 98 | 12 |

| One-Pot | 68 | 95 | 8 |

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing pathways may yield 1,3,4-triazole isomers. Using bulky directing groups (e.g., trityl) or low-temperature conditions enhances regiochemical fidelity.

Stability of Sulfonylated Intermediates

The thienylsulfonyl group is susceptible to nucleophilic displacement. Storage under inert atmosphere (N₂ or Ar) and avoidance of protic solvents during workup are critical.

Q & A

Basic: What are the key synthetic methodologies for preparing N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and cyclization reactions. A common route starts with the formation of the 1,2,4-triazole core, followed by sulfonylation using 2-thienylsulfonyl chloride. For example:

- Step 1: React 5-amino-1,2,4-triazole derivatives with dimethylamine sources (e.g., dimethylamine hydrochloride) under basic conditions (K₂CO₃ in DMF) to introduce dimethylamino groups .

- Step 2: Sulfonylation at the triazole nitrogen using 2-thienylsulfonyl chloride in anhydrous DMF at 0–25°C .

- Step 3: Final alkylation or amidation to install the N,N-dimethylamine moiety. Reaction optimization often employs design of experiments (DoE) to balance temperature, pH, and stoichiometry .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; thienyl protons at δ ~7.0–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the triazole-thienyl region .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~354.1) and fragmentation patterns .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are used for refinement, particularly for resolving sulfonamide group geometry and potential twinning in crystals .

Advanced: How can computational methods improve reaction design and mechanistic understanding?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and intermediates, such as sulfonylation energy barriers or triazole ring tautomerization .

- Molecular Docking: Predict binding interactions with biological targets (e.g., enzymes) by analyzing the compound’s sulfonamide and triazole motifs as hydrogen-bond acceptors .

- Machine Learning: Train models on existing triazole-sulfonamide datasets to predict optimal reaction conditions (solvent, catalyst) and avoid trial-and-error approaches .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., fixed concentrations, cell lines) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differing buffer pH or incubation times .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., thienyl vs. phenyl sulfonyl groups) using matched molecular pair analysis .

- Meta-Analysis: Aggregate data from multiple studies to identify trends, such as enhanced antimicrobial activity with electron-withdrawing groups on the thienyl ring .

Advanced: What strategies optimize crystallographic refinement for complex sulfonamide derivatives?

Methodological Answer:

- Handling Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twinned crystals, particularly when sulfonamide groups induce pseudo-symmetry .

- Disorder Modeling: For flexible dimethylamino groups, apply restraints (e.g., SIMU/DELU) to prevent overfitting .

- Validation Tools: Check geometric outliers (e.g., sulfonamide S–N bond lengths) with checkCIF/PLATON .

Advanced: How can reaction engineering improve yield in multi-step syntheses?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat transfer and reduce side reactions .

- In-line Analytics: Use FTIR or Raman spectroscopy to monitor intermediate formation (e.g., triazole ring closure) in real time .

- Solvent Screening: Test alternative solvents (e.g., cyclopentyl methyl ether) using Hansen solubility parameters to improve solubility of sulfonamide intermediates .

Advanced: What are the challenges in interpreting NMR spectra of polytopic heterocycles?

Methodological Answer:

- Dynamic Effects: Address signal broadening caused by tautomerism in the triazole ring using variable-temperature NMR (e.g., 25°C vs. −40°C) .

- Decoupling Experiments: Apply ¹H-¹⁵N HMBC to assign nitrogen environments in the triazole and sulfonamide groups .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to resolve overlapping quaternary carbon signals .

Advanced: How to design structure-based analogs for enhanced pharmacokinetic properties?

Methodological Answer:

- LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyls) on the thienyl ring to improve aqueous solubility while retaining sulfonamide bioactivity .

- Metabolic Stability: Replace labile methyl groups with trifluoromethyl substituents to reduce CYP450-mediated oxidation .

- Prodrug Strategies: Mask the dimethylamino group as a tert-butoxycarbonyl (Boc) derivative for improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.